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molecular formula C19H17NO3S B8792237 ethyl S-(4,5-diphenyloxazol-2-yl)-mercaptoacetate

ethyl S-(4,5-diphenyloxazol-2-yl)-mercaptoacetate

Cat. No. B8792237
M. Wt: 339.4 g/mol
InChI Key: LPFNYZLGCZCARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001228

Procedure details

In a three-necked, 500 ml flask provided with reflux condenser and mechanical stirrer, 25.3 g 4,5-diphenyl-4-oxazolin-2-thione, 27.6 g anhydrous potassium carbonate, 14.5 ml ethyl bromoacetate and 200 ml absolute ethanol were refluxed for 5 hours with vigorous stirring. The mixture was cooled to room temperature, filtered and washed with absolute ethanol on the filter. The filtrate was evaporated to dryness in vacuo and the residue was suspended in 150 ml ether and 150 ml water. The ethereal phase was separated, dried on anhydrous sodium sulphate, filtered and evaporated to dryness in vacuo to give 23 g ethyl S-(4,5-diphenyloxazol-2-yl)-mercaptoacetate as an oil which was recrystallized from an anhydrous ether-petroleum ether mixture: m.p. 53°-55° C; yield = 67.9%.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:8][C:9](=[S:18])[O:10][C:11]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:26][C:27]([O:29][CH2:30][CH3:31])=[O:28]>C(O)C>[C:1]1([C:7]2[N:8]=[C:9]([S:18][CH2:26][C:27]([O:29][CH2:30][CH3:31])=[O:28])[O:10][C:11]=2[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NC(OC1C1=CC=CC=C1)=S
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
14.5 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three-necked, 500 ml flask provided
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser and mechanical stirrer
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with absolute ethanol on the filter
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The ethereal phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C(OC1C1=CC=CC=C1)SCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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